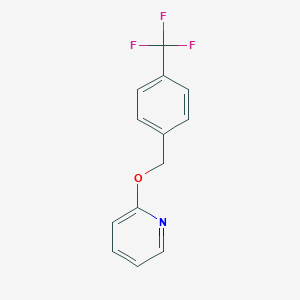![molecular formula C16H20ClNO2 B275766 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine, also known as FEN, is a novel psychoactive substance that belongs to the chemical class of phenethylamines. FEN is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception. FEN has been found to have potential applications in scientific research due to its unique pharmacological properties.
Mécanisme D'action
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the 5-HT2A receptor by N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine leads to the activation of downstream signaling pathways, including the phospholipase C and protein kinase C pathways. This results in the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA, leading to the induction of hallucinogenic effects.
Biochemical and physiological effects:
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been found to induce hallucinogenic effects in humans, including altered perception, thought, and mood. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has also been found to increase heart rate, blood pressure, and body temperature, indicating its potential to cause cardiovascular and thermoregulatory effects. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, suggesting its potential to modulate the activity of various neural systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has several advantages as a tool for studying the 5-HT2A receptor and its role in various physiological and pathological processes. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for investigating the receptor's function. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine also induces hallucinogenic effects in humans, making it a useful tool for studying the neural basis of perception and cognition. However, N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has several limitations, including its potential to cause cardiovascular and thermoregulatory effects, which may confound the interpretation of results.
Orientations Futures
1. Investigate the potential therapeutic applications of 5-HT2A receptor agonists in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
2. Study the neural basis of perception and cognition using N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine as a tool.
3. Investigate the role of the 5-HT2A receptor in various physiological and pathological processes using N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine as a tool.
4. Develop novel 5-HT2A receptor agonists with improved pharmacological properties for use in scientific research and potential therapeutic applications.
5. Investigate the potential of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine and other 5-HT2A receptor agonists as probes for studying the structure and function of the 5-HT2A receptor and its signaling pathways.
Méthodes De Synthèse
The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine involves the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate 5-(3-chlorophenyl)furan-2-ylmethanol. This intermediate is then reacted with ethyl 3-bromo-2-methylpropanoate in the presence of a palladium catalyst to form N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine.
Applications De Recherche Scientifique
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been used in scientific research to study the serotonin 5-HT2A receptor and its role in various physiological and pathological processes. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has been found to induce hallucinogenic effects in humans, making it a useful tool for studying the neural basis of perception and cognition. N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine has also been used to investigate the potential therapeutic applications of 5-HT2A receptor agonists in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Propriétés
Formule moléculaire |
C16H20ClNO2 |
|---|---|
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C16H20ClNO2/c1-2-19-10-4-9-18-12-15-7-8-16(20-15)13-5-3-6-14(17)11-13/h3,5-8,11,18H,2,4,9-10,12H2,1H3 |
Clé InChI |
ZKYSTJCZIXMNPB-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl |
SMILES canonique |
CCOCCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)


![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)


![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)



![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)